molecular formula C18H19ClN2O3 B4997811 ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B4997811
M. Wt: 346.8 g/mol
InChI Key: FGOAGEWDFCQCER-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its complex structure, which includes an amino group, a chlorophenyl group, a cyano group, and a propyl group attached to a pyran ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino and propyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(3-fluorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-methylphenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-3-6-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-7-5-8-12(19)9-11/h5,7-9,15H,3-4,6,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOAGEWDFCQCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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